6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one

HDAC inhibition Epigenetics Cancer

Select this 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one for its non-interchangeable C-6 bromine handle, which enables rapid parallel synthesis of kinase-focused libraries. With proven inhibition of HDAC1 (IC50=1.10 nM) and EGFR (IC50=10 nM), the scaffold supports targeted and CNS-penetrant inhibitor design. Its optimal molecular weight (214.02 g/mol) and orthogonal reactivity in Suzuki-Miyaura cross-couplings make it the definitive choice over 6-chloro or unsubstituted analogs.

Molecular Formula C6H4BrN3O
Molecular Weight 214.022
CAS No. 140685-72-9
Cat. No. B2401755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one
CAS140685-72-9
Molecular FormulaC6H4BrN3O
Molecular Weight214.022
Structural Identifiers
SMILESC1=CN2C(=O)C(=CN=C2N1)Br
InChIInChI=1S/C6H4BrN3O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,(H,8,9)
InChIKeyURUOAWXLSHOGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 140685-72-9): A Halogenated Imidazopyrimidinone Scaffold for Targeted Lead Discovery


6-Bromoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 140685-72-9, molecular formula C6H4BrN3O, molecular weight 214.02 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidin-5(1H)-one class [1]. This fused bicyclic system integrates an imidazole ring with a pyrimidinone core, a motif widely explored in medicinal chemistry for developing kinase inhibitors, antiviral agents, and anti-inflammatory compounds [2]. The defining structural feature of this specific compound is the presence of a bromine atom at the C-6 position, which serves as a strategic functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions, enabling rapid diversification of the core scaffold .

Why 6-Bromoimidazo[1,2-a]pyrimidin-5(1H)-one Cannot Be Interchanged with Unsubstituted or Alternative Halogen Analogs


Generic substitution within the imidazo[1,2-a]pyrimidin-5(1H)-one series is not scientifically valid due to the profound impact of the C-6 substituent on both biological target engagement and synthetic utility. Structure-activity relationship (SAR) studies on related imidazopyrimidinone cores demonstrate that the size, electronic properties, and hydrogen-bonding capacity of the C-6 substituent critically modulate binding affinity for specific kinase ATP pockets and enzyme active sites [1]. For instance, in the PI3Kβ inhibitor series, subtle modifications to the imidazopyrimidinone ring system resulted in significant shifts in isoform selectivity and cellular potency [2]. Furthermore, from a synthetic procurement perspective, the 6-bromo derivative uniquely enables orthogonal downstream functionalization. Unlike the 6-chloro or 6-unsubstituted analogs, the 6-bromo handle offers an optimal balance of reactivity and stability in palladium-catalyzed cross-couplings, making it a non-interchangeable intermediate for constructing diverse compound libraries [3].

Quantitative Differentiation of 6-Bromoimidazo[1,2-a]pyrimidin-5(1H)-one Against Key Comparators


HDAC1 and HDAC6 Inhibitory Potency: Target Engagement Data

6-Bromoimidazo[1,2-a]pyrimidin-5(1H)-one demonstrates nanomolar inhibitory activity against histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6). While direct comparator data for the unsubstituted imidazo[1,2-a]pyrimidin-5(1H)-one (CAS 55662-68-5) against these specific targets is not publicly available in curated databases, the presence of the 6-bromo substituent is a known determinant of potency in analogous HDAC inhibitor series [1].

HDAC inhibition Epigenetics Cancer

EGFR Tyrosine Kinase Inhibitory Activity

The compound exhibits inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. In the absence of head-to-head studies, the class-level inference suggests that the 6-bromo substitution pattern on the imidazopyrimidinone core is critical for achieving nanomolar EGFR affinity, a profile unlikely to be matched by non-halogenated or alternative halogen congeners without significant optimization [1].

EGFR inhibition Tyrosine kinase Oncology

Physicochemical Properties and Downstream Derivatization Potential

The C-6 bromine atom provides a robust synthetic handle for diversification via palladium-catalyzed cross-coupling reactions. This distinguishes 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one from its 6-unsubstituted analog (CAS 55662-68-5), which lacks this reactivity, and from the 6-chloro analog, which typically exhibits lower reactivity in cross-coupling due to the stronger C-Cl bond [1]. This reactivity profile is a key procurement differentiator for medicinal chemistry groups seeking to rapidly generate libraries of functionalized imidazopyrimidinones.

Cross-coupling Synthetic chemistry Medicinal chemistry

Molecular Weight and Lipophilicity: Impact on Lead-Likeness

The molecular weight (214.02 g/mol) and predicted lipophilicity (cLogP) of 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one are favorable for lead optimization compared to more elaborate 6-aryl or 6-heteroaryl substituted analogs. While direct experimental cLogP data is not publicly reported for this specific compound, the presence of a single bromine atom offers a strategic balance: it increases lipophilicity and target-binding surface area relative to the 6-unsubstituted analog (MW 135.12 g/mol), enhancing potential target interactions, while avoiding the excessive molecular weight and lipophilicity that often accompany 6-aryl derivatives, which can negatively impact solubility and ADME properties [REFS-1, REFS-2].

Drug-likeness Physicochemical properties ADME

Antiproliferative Activity in Breast Cancer Cell Line

6-Bromoimidazo[1,2-a]pyrimidin-5(1H)-one has demonstrated antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. While specific IC50 values are not disclosed in the available abstracts, the compound's activity in this aggressive cancer model suggests a therapeutically relevant mechanism of action. The activity is likely attributed to its kinase inhibition profile (e.g., HDAC, EGFR) . This cellular activity provides a clear rationale for selecting this specific brominated analog over the unsubstituted core for oncology applications.

Anticancer Cytotoxicity Breast cancer

Optimized Application Scenarios for 6-Bromoimidazo[1,2-a]pyrimidin-5(1H)-one in Scientific Research and Industrial Procurement


Building Block for Kinase-Focused Chemical Libraries

Procure 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one as a versatile core scaffold for generating diverse kinase inhibitor libraries via parallel synthesis. The C-6 bromine atom enables rapid derivatization using Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups. This strategy leverages the compound's favorable molecular weight (214.02 g/mol) and demonstrated kinase inhibition profile (HDAC1 IC50 = 1.10 nM, EGFR IC50 = 10 nM) to efficiently explore chemical space around the imidazopyrimidinone core [REFS-1, REFS-2].

Hit-to-Lead Optimization in Epigenetics Programs

Utilize 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one as a starting point for HDAC1/6 inhibitor optimization. Its potent inhibition of HDAC1 (IC50 = 1.10 nM) and HDAC6 (IC50 = 4.30 nM) establishes it as a validated hit for epigenetic targets. Medicinal chemistry teams can use the bromine handle to install substituents that modulate isoform selectivity, cellular permeability, and in vivo pharmacokinetic properties, while maintaining the core's affinity for the HDAC active site [1].

Synthesis of Targeted Covalent Inhibitors

The C-6 bromine atom serves as a latent electrophile or can be converted to a reactive warhead (e.g., acrylamide) for developing targeted covalent inhibitors (TCIs). This application is particularly relevant for EGFR (IC50 = 10 nM) or other kinases with accessible cysteine residues. The scaffold's synthetic tractability allows for the precise installation of covalent modifiers while preserving the non-covalent binding interactions provided by the imidazopyrimidinone core .

Exploration of CNS-Penetrant Kinase Inhibitors

The relatively low molecular weight (214.02 g/mol) and favorable physicochemical profile of 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one make it a suitable starting point for designing CNS-penetrant kinase inhibitors. Unlike larger, more lipophilic 6-aryl analogs, this scaffold is less likely to violate CNS MPO (Multiparameter Optimization) guidelines. Derivatization can be strategically employed to fine-tune permeability and efflux ratios while retaining target engagement .

Quote Request

Request a Quote for 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.